molecular formula C13H18N2O2 B11807930 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11807930
M. Wt: 234.29 g/mol
InChI Key: VVXFRUYSVNJROM-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring attached to a pyridine ring, which is further substituted with a methoxy group and a methyl group.

Chemical Reactions Analysis

2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the substituted pyridine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:

    Substituted pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents and functional groups.

    Piperidine derivatives: These compounds have the piperidine ring but may have different substituents and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyridine rings, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(6-methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C13H18N2O2/c1-10-11(6-7-13(14-10)17-2)12-5-3-4-8-15(12)9-16/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

VVXFRUYSVNJROM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C2CCCCN2C=O

Origin of Product

United States

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